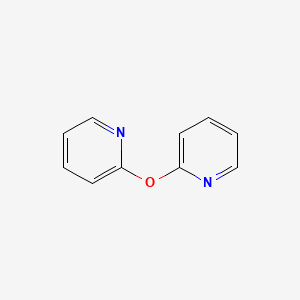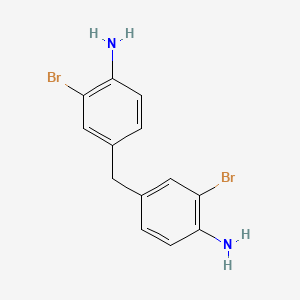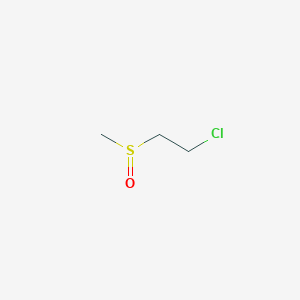![molecular formula C13H22O5Si B3053416 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol CAS No. 5360-01-0](/img/structure/B3053416.png)
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol
Descripción general
Descripción
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol , also known by other names such as p-Propylguaiacol , Cerulignol , and Dihydroeugenol , is a chemical compound with the molecular formula C10H14O2 . It belongs to the class of phenolic compounds and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenol (4-hydroxybenzene) with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) . The latter acts as a coupling agent, enhancing adhesion and mechanical properties in polymerization reactions. The resulting compound combines the aromatic phenolic structure with the silane functionality .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenolic ring substituted with a methoxy group (CH3O) at position 2 and a propyl-silane group (Si(CH3O)3) at position 4. The silane moiety provides compatibility with various substrates and surfaces .
Chemical Reactions Analysis
The compound can undergo hydrolysis reactions due to the presence of the silane group. The hydrolysis kinetics of related methoxysilane coupling agents have been studied using Fourier transform near infrared (FTNIR) spectroscopy. Factors such as temperature and acidity influence the hydrolysis rates. Additionally, the compound can participate in copolycondensation reactions to form fluorinated silicone resins .
Physical and Chemical Properties Analysis
Mecanismo De Acción
The exact mechanism of action for 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol depends on its application context. As a coupling agent, it enhances adhesion between organic and inorganic materials. In the case of fluorinated silicone resins, it contributes to improved hydrophobicity and thermostability .
Propiedades
IUPAC Name |
2-methoxy-4-(3-trimethoxysilylpropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5Si/c1-15-13-10-11(7-8-12(13)14)6-5-9-19(16-2,17-3)18-4/h7-8,10,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKLPLINGIKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594941 | |
| Record name | 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-01-0 | |
| Record name | 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-](/img/structure/B3053353.png)



